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molecular formula C18H13NO2 B8708383 6-Ethyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-73-5

6-Ethyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No. B8708383
M. Wt: 275.3 g/mol
InChI Key: MXFQAZZHZMQRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509344B1

Procedure details

Ethylamine (0.2 mL, 3 mmol) was added to a stirred solution of benz[d]indeno[1,2-b]pyran-5, 11-dione (2) (0.49 g, 2 mmol) in CHCl3 (10 mL). The bright orange mixture stirred overnight. To the reaction mixture CHCl3 (100 mL) was added and the mixture washed with H2O (3×25 mL) and brine (1×25 mL), dried (MgSO4), and concentrated under reduced pressure to give an orange-red solid (0.43 g, 75%): mp 188-189° C.; IR (thin film) 2986, 1690, 1656, 1611, 1549, 1503, 1430, 1320, 1197, 991 cm−1; 1H NMR (DMSO-d6, 300 MHz) δ8.66 (d, 1H, J=8.3 Hz), 8.32 (d, 1H, J=7.9 Hz), 7.69 (dt, 1H, J=8.4, 1.4 Hz), 7.60 (dd, 1H, J=8.0, 1.4 Hz), 7.52 (d, 1H, J=6.9 Hz), 7.40 (m, 3H), 4.56 (q, 2H, J=7.2 Hz), 1.53 (t, 3H, J=7.2 Hz); CIMS, m/z (relative intensity) 276 (MH+, 100). Anal. Calcd for C18H13NO2: C, H, N.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[CH:4]1[C:9]2[C:10]3[C:21](=O)[C:20]4[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=4[C:11]=3[O:12][C:13](=[O:14])[C:8]=2[CH:7]=[CH:6][CH:5]=1>C(Cl)(Cl)Cl>[CH2:1]([N:3]1[C:21]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:11](=[O:12])[C:10]=2[C:9]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:13]1=[O:14])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
0.49 g
Type
reactant
Smiles
C1=CC=CC2=C1C1=C(OC2=O)C=2C=CC=CC2C1=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The bright orange mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed with H2O (3×25 mL) and brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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